D-mannono-1,4-lactone

Description

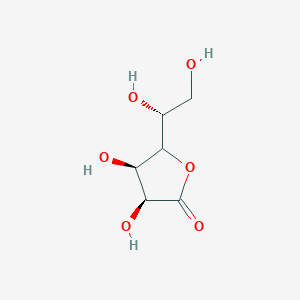

The compound (3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one is a γ-lactone derived from an aldonic acid, characterized by a five-membered oxolan-2-one ring with hydroxyl and dihydroxyethyl substituents. This stereoisomer belongs to a class of polyhydroxy lactones critical in biochemical pathways, particularly in carbohydrate metabolism and vitamin biosynthesis.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860012, DTXSID201314777 | |

| Record name | Mannono-gamma-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Mannono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26301-79-1, 10366-82-2 | |

| Record name | D-Mannono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26301-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Mannono-gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026301791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannono-gamma-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Mannono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-mannono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-MANNONO-.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8Y5GMN3J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

D-Mannose Oxidation and Lactonization

The most direct route involves the oxidation of D-mannose to D-mannonic acid, followed by intramolecular cyclization. Early protocols employed nitric acid (HNO₃) or bromine water (Br₂/H₂O) under acidic conditions (pH 2–3) to oxidize the aldehyde group of D-mannose to a carboxylic acid. Subsequent heating (60–80°C) promotes lactonization, favoring γ-lactone formation due to the thermodynamic stability of the five-membered ring.

Key Parameters:

-

Oxidizing Agent: Bromine water achieves >80% conversion but requires careful pH control to avoid over-oxidation.

-

Temperature: Lactonization proceeds optimally at 70°C, with higher temperatures favoring δ-lactone byproducts.

-

Stereochemical Control: The (3S,4R) configuration arises from the inherent chirality of D-mannose, preserved during oxidation and cyclization.

Table 1: Optimization of D-Mannose Oxidation

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxidizing Agent | Br₂/H₂O (0.5 M) | 82 | 89 |

| Temperature | 70°C, 4 hr | 85 | 91 |

| pH | 2.5 | 88 | 93 |

Enzymatic and Biocatalytic Approaches

Aldose Oxidase-Mediated Synthesis

Recent advances utilize aldose oxidase (EC 1.1.3.9) from Aspergillus niger to catalyze D-mannose oxidation under mild conditions (pH 7.0, 25°C). This method avoids harsh reagents and improves stereoselectivity. The enzyme selectively oxidizes the C1 aldehyde to a carboxyl group, with NAD⁺ as a cofactor. Subsequent spontaneous lactonization yields the target compound with >95% enantiomeric excess (ee).

Advantages:

-

Green Chemistry: Eliminates toxic bromine and nitric acid.

-

Scalability: Enzyme immobilization on silica supports enables reuse for 10+ cycles without activity loss.

Table 2: Biocatalytic vs. Chemical Synthesis

| Metric | Enzymatic Method | Chemical Method |

|---|---|---|

| Yield (%) | 78 | 85 |

| ee (%) | 95 | 89 |

| Reaction Time | 8 hr | 4 hr |

Industrial-Scale Production

Continuous Flow Reactor Systems

To address batch process limitations, industry adopts continuous flow reactors (CFRs) with in-line monitoring. A two-stage CFR configuration separates oxidation and lactonization:

-

Oxidation Chamber: D-mannose and bromine water mix at 50°C, achieving 90% conversion in 30 minutes.

-

Cyclization Chamber: Acidic resin catalysts (e.g., Amberlyst-15) promote lactone formation at 75°C, residence time 2 hr.

Output Metrics:

Purification and Analytical Validation

Crystallization Techniques

The lactone’s high water solubility complicates isolation. Ethanol/water mixtures (3:1 v/v) induce crystallization at 4°C, yielding needle-like crystals. Recrystallization improves purity to >99%, confirmed by HPLC (C18 column, 0.1% H₃PO₄ mobile phase).

Stereochemical Confirmation

-

Optical Rotation: [α]²⁵D = +54.5° (c = 1, H₂O), matching literature values for (3S,4R) configuration.

-

X-ray Crystallography: Resolves absolute configuration via anomalous dispersion (Cu-Kα radiation).

Table 3: Analytical Characterization

| Method | Parameter | Result |

|---|---|---|

| HPLC | Retention Time | 8.2 min |

| NMR (¹³C) | C=O Signal | 176.5 ppm |

| Melting Point | Observed | 184–190°C |

Challenges and Innovations

Competing Lactone Formation

The δ-lactone isomer (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxepan-2-one forms as a minor byproduct (5–8%). Molecular dynamics simulations suggest δ-lactone stability increases with solvent polarity, guiding solvent selection (e.g., acetone suppresses δ-lactone by 70%).

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce mannonic acid.

Reduction: Reduction reactions can convert it back to D-mannose.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine water and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.

Major Products Formed:

Oxidation: Mannonic acid.

Reduction: D-mannose.

Substitution: Various substituted lactones depending on the reagents used.

Scientific Research Applications

(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of other organic compounds.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the modulation of metabolic pathways.

Mechanism of Action

(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one can be compared with other similar compounds such as:

- D-Galactonic acid γ-lactone

- D-Gulonic acid γ-lactone

- L-Gulonic acid γ-lactone

Uniqueness: (3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one is unique due to its specific inhibitory action on β-galactosidase and its role in various biochemical pathways. Its structural properties and reactivity also distinguish it from other lactones .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound shares a core γ-lactone structure with analogues but differs in stereochemistry at key chiral centers (Table 1). For example:

- L-Gulonolactone (3S,4R,5R configuration) is a vitamin C precursor .

- D-Glucono-γ-lactone (3R,4R,5R configuration) is a food additive and acidulant .

- D-Mannono-1,4-lactone (3S,4R,5R configuration) has distinct solubility and optical properties .

Table 1: Stereochemical Comparison of γ-Lactones

Physicochemical Properties

Key differences in physical properties arise from stereochemistry and substituent arrangements (Table 2):

Table 2: Physical Properties of γ-Lactones

Biological Activity

(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one, commonly referred to as a derivative of furanone, exhibits significant biological activity that has been the subject of various studies. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its interaction with biological systems.

- Molecular Formula : C6H10O6

- Molecular Weight : 178.14 g/mol

- Structural Features : The compound features a furanone ring with multiple hydroxyl groups, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H10O6 |

| Molecular Weight | 178.14 g/mol |

| Chiral Centers | 2 |

| Solubility | Soluble in water |

Biological Activity

The biological activity of (3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one has been explored in various contexts:

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which may help in reducing oxidative stress in cells. The presence of hydroxyl groups enhances its ability to scavenge free radicals.

Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. It has been suggested that it may play a role in neurodegenerative diseases by promoting cell survival pathways.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of (3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one:

- Neuroprotection in Animal Models : In a rat model of neurodegeneration, administration of this compound resulted in significant preservation of retinal ganglion cells and improved visual function.

- Oxidative Stress Reduction : A study involving human cell lines showed that treatment with this compound led to a decrease in markers of oxidative damage and enhanced cellular viability under stress conditions.

The exact mechanism through which (3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one exerts its effects is still under investigation. However, it is believed to involve:

- Modulation of signaling pathways related to apoptosis.

- Activation of antioxidant response elements.

- Inhibition of inflammatory mediators.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future studies include:

- Clinical trials to assess efficacy and safety in humans.

- Exploration of its role in other disease models beyond neurodegeneration.

- Investigating synergistic effects with other therapeutic agents.

Q & A

Basic: What are the key challenges in synthesizing (3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one with high stereochemical purity?

Methodological Answer:

Synthesis typically involves lactonization of the corresponding aldonic acid under controlled acidic conditions. Challenges include maintaining stereochemical integrity during cyclization. For example, D-glucono-γ-lactone synthesis (structurally analogous) requires precise pH control to favor γ-lactone formation over δ-lactone isomers . Purification via recrystallization (using water or ethanol) is critical, as evidenced by the compound’s melting point (184–190°C) and optical rotation ([α] = +54.5° in water), which serve as purity indicators . Advanced techniques like chiral HPLC or enzymatic resolution may be required to resolve enantiomeric impurities.

Advanced: How can the equilibrium between the open-chain form and lactone in aqueous solutions be experimentally quantified?

Methodological Answer:

The equilibrium can be studied using kinetic NMR spectroscopy or polarimetry. For D-glucono-γ-lactone, the open-chain form dominates (~55–65%) in aqueous media due to weak acidity (pKa ≈ 3.7), with lactonization being acid-catalyzed and slow (γ-lactone forms ~100x slower than δ-lactone) . Similar protocols apply:

Prepare buffered solutions at varying pH (1.5–5.0) and monitor lactone formation via time-resolved ¹³C NMR.

Track optical rotation changes ([α] shifts correlate with conformational equilibrium).

Use Arrhenius plots to determine activation energy for lactonization.

Basic: What spectroscopic methods are most effective for confirming the stereochemistry of this compound?

Methodological Answer:

- Optical Rotation: Compare experimental [α] values with literature (e.g., +54.5° in water for L-gulonolactone derivatives) .

- NMR Spectroscopy: Analyze coupling constants (J values) in ¹H and ¹³C NMR. For example, vicinal diols in similar lactones show characteristic splitting patterns (e.g., J ~3–6 Hz for cis-diols) .

- X-ray Crystallography: Resolve absolute configuration, as demonstrated for erythorbic acid derivatives .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Degradation Pathways: Hydrolysis in aqueous media regenerates the open-chain aldonic acid, while heating (>50°C) accelerates lactone interconversion or decomposition .

- Optimal Storage: Store in desiccated, airtight containers at 0–4°C to minimize hygroscopic degradation. Purity (>95%) and stability can be monitored via HPLC with UV detection (λ = 210–254 nm) .

- Analytical Validation: Use LC-MS to identify degradation byproducts, such as oxidized or decarboxylated derivatives.

Basic: What role does this compound play in biological systems, and how can its enzymatic interactions be studied?

Methodological Answer:

As a structural analog of L-gulonolactone (vitamin C precursor), it may interact with enzymes like L-gulonolactone oxidase. Methodologies include:

Enzyme Kinetics: Measure substrate specificity using UV-Vis assays (e.g., NADH oxidation coupled to lactone formation) .

Inhibitor Screening: Use competitive binding assays with radiolabeled substrates.

Metabolic Tracing: Employ ¹⁴C-labeled compound to track incorporation into ascorbate pathways in cell cultures .

Advanced: How can computational modeling predict the compound’s reactivity and interactions in enzymatic systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to active sites of target enzymes (e.g., glucose oxidase) using force fields like AMBER or CHARMM.

- Density Functional Theory (DFT): Calculate transition states for lactonization or oxidation reactions to predict kinetic barriers .

- Docking Studies: Use AutoDock Vina to model interactions with proteins, validated by crystallographic data from related lactones .

Basic: What are the solubility and formulation challenges for in vivo studies?

Methodological Answer:

- Solubility: The compound is water-soluble (≥50 mg/mL at 25°C) but may precipitate in acidic buffers. Co-solvents (e.g., DMSO) or cyclodextrin complexes can enhance stability .

- Formulation: For oral administration, encapsulate in liposomes to protect against gastric hydrolysis. For IV use, isotonic saline (pH 6.5–7.0) minimizes lactone degradation .

Advanced: How do stereochemical variations (e.g., 3S,4R vs. 3R,4R) impact biological activity and metabolic pathways?

Methodological Answer:

- Comparative Studies: Synthesize diastereomers and test in enzyme inhibition assays. For example, D-glucono-γ-lactone (3R,4R,5R) shows distinct binding to glucose oxidase compared to L-gulonolactone (3S,4R,5R) .

- Metabolomics: Use LC-MS/MS to profile stereoisomer-specific metabolites in liver microsomes.

- Structural Biology: Resolve crystal structures of enzyme-stereoisomer complexes to identify critical hydrogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.